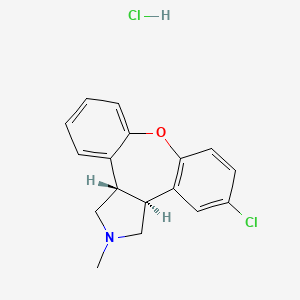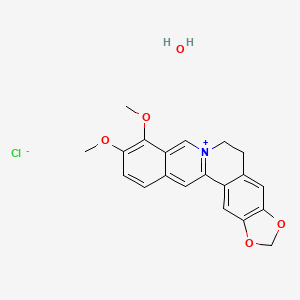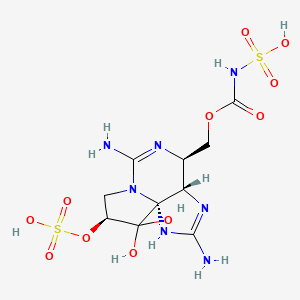
Gonyautoxin viii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gonyautoxin viii is a natural product found in Anabaena, Gonyaulax, and other organisms with data available.
Aplicaciones Científicas De Investigación
Treatment of Chronic Anal Fissure
- Gonyautoxin has shown effectiveness in healing chronic anal fissures, as highlighted by Garrido et al. (2007) and Garrido et al. (2005). These studies demonstrate its efficacy in increasing healing rates and reducing the pain associated with the condition.
Treatment of Chronic Tension-Type Headache
- Gonyautoxin has been used successfully in treating chronic tension-type headache. Lattes et al. (2009) found that local infiltration of gonyautoxin provided significant pain relief in patients with chronic tension-type headache, highlighting its potential as a therapeutic agent in neurology (Lattes et al., 2009).
Detection and Analysis in Shellfish and Environmental Samples
- Studies by Biré et al. (2003) and Kawatsu et al. (2014) have focused on developing methods for detecting gonyautoxin in shellfish and environmental samples. This includes improvements in extraction procedures and the development of rapid and sensitive assays for monitoring paralytic shellfish poisoning toxins (Biré et al., 2003), (Kawatsu et al., 2014).
Pain Management in Surgical Procedures
- Gonyautoxin has been explored for pain management in total knee arthroplasty. Hinzpeter et al. (2016) reported that gonyautoxin infiltration during surgery provided effective pain relief and had a positive impact on post-surgery recovery (Hinzpeter et al., 2016).
Development of Aptasensors and Analytical Techniques
- The work of Gao et al. (2016) and Poyer et al. (2016) demonstrates the development of advanced analytical techniques for detecting gonyautoxin, such as aptasensors and ion mobility-mass spectrometry. These techniques provide efficient and selective methods for the detection of gonyautoxin in various contexts (Gao et al., 2016), (Poyer et al., 2016).
Molecular Studies and Synthesis
- Research by Walker et al. (2019) and Mulcahy et al. (2008) has focused on the synthesis of natural derivatives of saxitoxin, including gonyautoxin, highlighting the chemical and pharmacological interest in these compounds (Walker et al., 2019), (Mulcahy et al., 2008).
Intestinal Permeability Studies
- Studies by Mardones et al. (2004) and Torres et al. (2007) investigated the permeability of gonyautoxins in human intestinal segments, providing insight into the physiological interactions of these toxins (Mardones et al., 2004), (Torres et al., 2007).
Propiedades
Número CAS |
80226-62-6 |
|---|---|
Nombre del producto |
Gonyautoxin viii |
Fórmula molecular |
C10 H17 N7 O11 S2 |
Peso molecular |
475.41 |
Sinónimos |
N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)

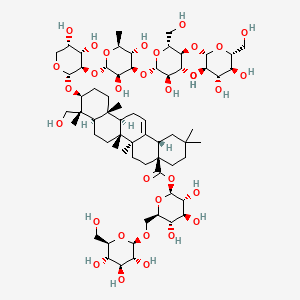

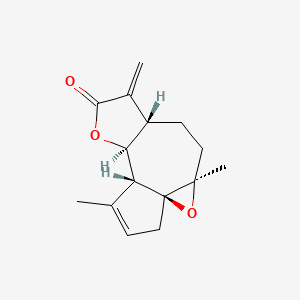
![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)
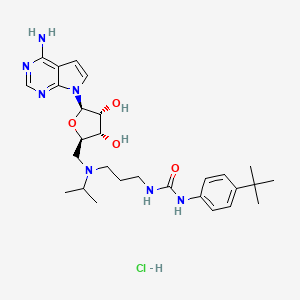
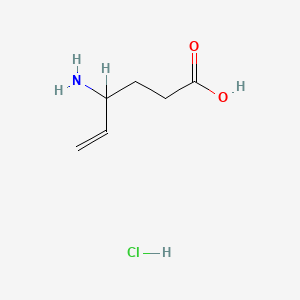
![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
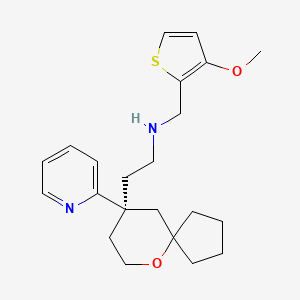
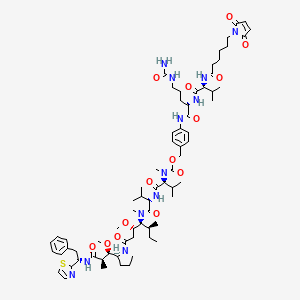
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)
